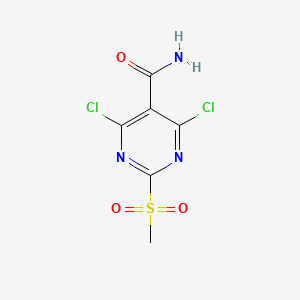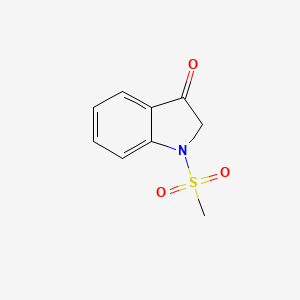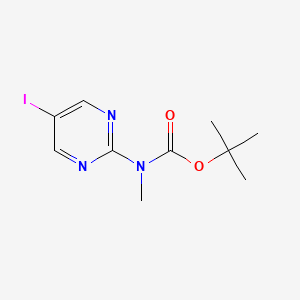![molecular formula C6H7ClN4 B12961751 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride](/img/structure/B12961751.png)
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is known for its unique structural features, which include a triazole ring fused to a pyridazine ring The presence of a methyl group at the 6-position of the triazole ring further distinguishes it
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,4-triazole with ethyl acetoacetate under acidic conditions to form the triazolopyridazine core. The methyl group is introduced via methylation reactions using methyl iodide or similar reagents. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted triazolopyridazine derivatives.
科学的研究の応用
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is used in biological studies to understand its interaction with various enzymes and receptors.
Materials Science: It is investigated for its potential use in the development of new materials with specific electronic or optical properties.
Industry: The compound is used as an intermediate in the synthesis of other complex molecules and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can act as an inhibitor of kinases or other enzymes involved in disease pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with its targets, modulating their activity.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine: Lacks the methyl group at the 6-position.
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: Contains a chlorine atom instead of a methyl group.
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine: Contains a phenyl group at the 6-position.
Uniqueness
6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine hydrochloride is unique due to the presence of the methyl group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its interaction with specific molecular targets, making it a valuable compound in various research applications.
特性
分子式 |
C6H7ClN4 |
|---|---|
分子量 |
170.60 g/mol |
IUPAC名 |
6-methyl-[1,2,4]triazolo[4,3-b]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H6N4.ClH/c1-5-2-3-6-8-7-4-10(6)9-5;/h2-4H,1H3;1H |
InChIキー |
CVTHUUBERQODNU-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C=NN=C2C=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


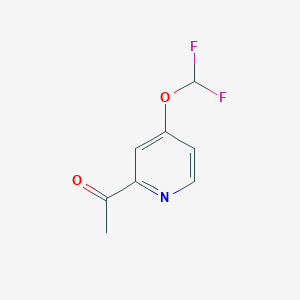
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12961677.png)
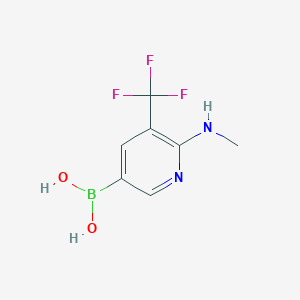
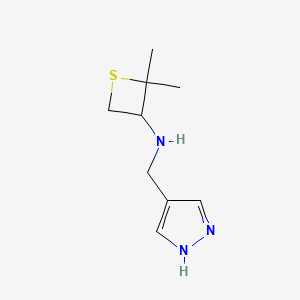

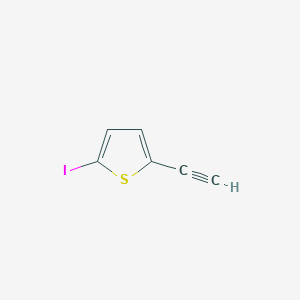
![5-Bromo-3-methylthieno[2,3-b]pyridine](/img/structure/B12961723.png)

